molecular formula C8H7NO2S2 B1610908 Ethyl thieno[3,2-d]isothiazole-5-carboxylate CAS No. 74598-11-1

Ethyl thieno[3,2-d]isothiazole-5-carboxylate

Cat. No. B1610908
CAS RN: 74598-11-1
M. Wt: 213.3 g/mol
InChI Key: KQHGNHXOPGUKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thieno[3,2-d]isothiazole-5-carboxylate is a chemical compound with the molecular formula C8H7NO2S2 and a molecular weight of 213.28 . It is used for research purposes .


Molecular Structure Analysis

The linear structure formula of Ethyl thieno[3,2-d]isothiazole-5-carboxylate is not provided in the search results . For a detailed molecular structure, it is recommended to refer to a dedicated chemical database or software.


Physical And Chemical Properties Analysis

The boiling point of Ethyl thieno[3,2-d]isothiazole-5-carboxylate is not provided in the search results . For a comprehensive list of physical and chemical properties, it is recommended to refer to a dedicated chemical database.

Scientific Research Applications

1. Photophysical Properties and Singlet Oxygen Activation

Ethyl thieno[3,2-d]isothiazole-5-carboxylate derivatives exhibit notable photophysical properties and have been studied for their potential as singlet-oxygen sensitizers. The photochemical reaction of ethyl 2-iodothiazole-5-carboxylate, for instance, led to the production of compounds that showed significant fluorescence and were investigated for their applications in photo-oxidation processes. These compounds are found to be effective in singlet oxygen activation, which is pivotal in various chemical and biological processes, such as photodynamic therapy and photosynthesis (Amati et al., 2010).

2. Antimicrobial Applications

Ethyl thieno[3,2-d]isothiazole-5-carboxylate derivatives have shown promise in antimicrobial applications. For instance, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and tested for their antimicrobial activities against various strains of bacteria and fungi. The structure-activity relationships of these molecules have been explored, indicating their potential use in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

3. Heterocyclic Chemistry

Ethyl thieno[3,2-d]isothiazole-5-carboxylate serves as a versatile synthon in the synthesis of complex heterocyclic structures. These structures are of significant interest due to their wide range of biological and chemical properties. For example, reactions involving ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates led to the formation of new pentacyclic systems with potential biological activities (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

4. Synthetic Chemistry and Applications

Ethyl thieno[3,2-d]isothiazole-5-carboxylate derivatives are used as precursors in various synthetic chemistry applications. For instance, they have been utilized in the synthesis of heterocyclic azides and further in the preparation of novel ring systems, showcasing the compound's utility in expanding the horizons of synthetic organic chemistry (Pokhodylo, Matiychuk, & Obushak, 2009).

Safety And Hazards

Ethyl thieno[3,2-d]isothiazole-5-carboxylate has a signal word of “Warning”. The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313. The hazard statements are H315 and H319 .

properties

IUPAC Name

ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-2-11-7(10)6-3-5-4-9-13-8(5)12-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHGNHXOPGUKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)SN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504190
Record name Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thieno[3,2-d]isothiazole-5-carboxylate

CAS RN

74598-11-1
Record name Ethyl thieno[3,2-d][1,2]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Reactant of Route 2
Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Reactant of Route 4
Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl thieno[3,2-d]isothiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl thieno[3,2-d]isothiazole-5-carboxylate

Citations

For This Compound
1
Citations
DW Brown, M Sainsbury - thieme-connect.com
Two isomeric forms of benzisothiazole are known, depending on the position of the ring fusion. Benz [d] isothiazole is better known as 1, 2-benzisothiazole (1) and benz [c] isothiazole …
Number of citations: 0 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.